molecular formula C21H18N6 B082883 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline CAS No. 14544-47-9

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Cat. No.: B082883
CAS No.: 14544-47-9
M. Wt: 354.4 g/mol
InChI Key: WHSQATVVMVBGNS-UHFFFAOYSA-N
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Description

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline is a chemical compound with the molecular formula C21H18N6. It is also known by its CAS number 14544-47-9. This compound is characterized by the presence of a triazine ring substituted with three aniline groups. It appears as a white to yellow to green powder or crystal and has a melting point of approximately 380-382°C .

Scientific Research Applications

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

Safety and Hazards

“4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline” is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline can be synthesized through the reaction of 4-aminobenzonitrile with appropriate reagents. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the triazine ring and the subsequent attachment of the aniline groups .

Industrial Production Methods

Industrial production of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine
  • 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
  • 2,4,6-Triphenyl-1,3,5-triazine

Uniqueness

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline is unique due to its specific substitution pattern and the presence of three aniline groups attached to the triazine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H,22-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSQATVVMVBGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363924
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14544-47-9
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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